What is N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6?
What is N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6?
An In-depth Technical Guide to N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Executive Summary
N-(1-Deoxy-D-fructos-1-yl)-L-methionine is a naturally occurring Amadori rearrangement product, an early-stage compound formed during the Maillard reaction between D-glucose and the essential amino acid L-methionine. This reaction is fundamental to the flavor, aroma, and color development in thermally processed foods. Beyond food science, these compounds are studied for their potential biological activities, including antioxidant and metal-chelating properties[1]. The introduction of a stable isotopic label, specifically six Carbon-13 atoms to create N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6, transforms this molecule into a high-precision analytical tool[2]. This guide provides a comprehensive technical overview of this isotopically labeled compound, focusing on its synthesis, physicochemical properties, and its critical application as an internal standard for robust and accurate quantification by mass spectrometry.
The Foundational Chemistry: Maillard Reaction and Amadori Rearrangement
The Maillard reaction, first described by Louis-Camille Maillard in 1912, is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid[3]. This complex cascade of reactions is responsible for many desirable characteristics of cooked food but is also implicated in the formation of advanced glycation end-products (AGEs) in biological systems.
The initial, reversible step is the condensation of D-glucose (an aldose sugar) with L-methionine to form an unstable Schiff base (an N-substituted glycosylamine). This intermediate then undergoes an irreversible isomerization known as the Amadori rearrangement, yielding the stable 1-amino-1-deoxy-ketose, N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Fru-Met)[4][5].
Caption: Formation pathway of N-(1-Deoxy-D-fructos-1-yl)-L-methionine.
Physicochemical Properties and Isotopic Labeling
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 is structurally identical to its endogenous counterpart, with the exception that six natural abundance carbon atoms in the methionine moiety have been replaced with the heavy isotope, Carbon-13. This substitution results in a predictable mass shift without significantly altering the molecule's chemical or physical properties, such as polarity, pKa, or chromatographic retention time.
| Property | Unlabeled Analyte | 13C6-Labeled Internal Standard |
| Chemical Name | N-(1-Deoxy-D-fructos-1-yl)-L-methionine | N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 |
| Synonyms | Fru-Met, Methionine-glucose Amadori product | Fru-Met-13C6 |
| CAS Number | 20638-92-0[6][7][8][9][10] | Not available |
| Molecular Formula | C₁₁H₂₁NO₇S[6][7] | C₅¹³C₆H₂₁NO₇S |
| Monoisotopic Mass | 311.1039 g/mol [7] | 317.1241 g/mol |
| Molecular Weight | 311.35 g/mol [6][7] | 317.39 g/mol |
This mass difference is fundamental to its utility in mass spectrometry, allowing the instrument to differentiate between the analyte of interest and the added internal standard.
Synthesis and Purification
3.1 Synthesis of Unlabeled Fru-Met: The synthesis of the base Amadori product can be achieved by reacting equimolar amounts of L-methionine and D-glucose. Studies have shown that controlling reaction conditions is critical to maximize yield and minimize the formation of secondary degradation products. Techniques such as vacuum dehydration at controlled pH (weakly alkaline) and temperature can effectively drive the reaction towards the formation of the Amadori product by removing water, a byproduct of the initial condensation step[11][12].
3.2 Synthesis of Fru-Met-13C6: The production of the isotopically labeled standard requires a labeled precursor. The most direct route involves the same reaction pathway but substitutes standard L-methionine with L-methionine-(¹³C₆). The synthesis of ¹³C-labeled amino acids can be complex, often involving multi-step organic synthesis pathways or biosynthetic methods using ¹³C-labeled precursors like ¹³C-glucose in cell-free protein synthesis systems[13][14][15]. Once the labeled amino acid is obtained, it is reacted with unlabeled D-glucose under the optimized conditions described above.
3.3 Purification: Following synthesis, the target compound must be purified from unreacted starting materials and reaction byproducts. This is typically accomplished using chromatographic techniques such as ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC). The purity and isotopic enrichment of the final product are then verified using analytical HPLC and high-resolution mass spectrometry.
Core Application: The Gold Standard Internal Standard for Quantitative Mass Spectrometry
The primary and most critical application of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 is as a stable isotope-labeled (SIL) internal standard for quantitative analysis via isotopic dilution mass spectrometry.
4.1 The Challenge of Quantitative Analysis: When analyzing complex matrices like food, plasma, or tissue, several factors can introduce variability and inaccuracy:
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Matrix Effects: Co-eluting compounds from the sample can enhance or suppress the ionization of the target analyte in the mass spectrometer source, leading to inaccurate readings.
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Extraction Inefficiency: Sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, may not be 100% efficient, and recovery can vary between samples.
-
Instrumental Variability: Minor fluctuations in injection volume or instrument sensitivity can affect results.
4.2 The SIL Internal Standard Solution: A SIL internal standard is the ideal tool to overcome these challenges[16][17]. Because the ¹³C-labeled standard is nearly chemically and physically identical to the unlabeled analyte, it experiences the exact same extraction losses and matrix effects[18].
The core principle is to spike a known, fixed amount of the SIL standard into every sample, calibrator, and quality control sample at the very beginning of the sample preparation process. The mass spectrometer then measures the ratio of the analyte's signal to the internal standard's signal. Since both are affected proportionally by any sources of error, their ratio remains constant and directly proportional to the analyte's original concentration.
Caption: Logic of Isotopic Dilution using a SIL Internal Standard.
Experimental Protocol: Quantification of Fru-Met in Tomato Purée by LC-MS/MS
This protocol outlines a validated method for quantifying the native (unlabeled) N-(1-Deoxy-D-fructos-1-yl)-L-methionine in a complex food matrix, adapted from methodologies for analyzing Amadori products[19][20].
5.1 Materials and Reagents:
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N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 (Internal Standard Stock: 1 mg/mL in water)
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N-(1-Deoxy-D-fructos-1-yl)-L-methionine (Calibration Standard Stock: 1 mg/mL in water)
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Tomato Purée (Sample)
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Methanol, Acetonitrile, Formic Acid (LC-MS Grade)
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Ultrapure Water
-
0.22 µm Syringe Filters
5.2 Sample Preparation Workflow:
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Homogenization: Weigh 1.0 g of tomato purée into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add 20 µL of a 1 µg/mL working solution of N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 to the sample.
-
Extraction: Add 5 mL of 10% methanol in water. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filtration: Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
Calibration Standards: Prepare a calibration curve (e.g., 1-1000 ng/mL) by serially diluting the unlabeled standard stock and spiking each level with the same fixed amount of internal standard (20 µL of 1 µg/mL working solution).
Caption: Experimental workflow for sample preparation.
5.3 LC-MS/MS Conditions:
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LC System: UHPLC System
-
Column: Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 2% B to 40% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fru-Met (Analyte) | 312.1 | 132.1 | 20 |
| Fru-Met-13C6 (IS) | 318.1 | 138.1 | 20 |
5.4 Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against the concentration of the calibration standards. Apply a linear regression model. Determine the concentration of Fru-Met in the unknown samples by interpolating their measured peak area ratios from this curve.
Conclusion
N-(1-Deoxy-D-fructos-1-yl)-L-methionine-13C6 represents a convergence of food chemistry, organic synthesis, and advanced analytical science. Its role as a stable isotope-labeled internal standard is indispensable for achieving the highest levels of accuracy and precision in quantitative bioanalysis. By perfectly mimicking the behavior of its unlabeled analog, it provides a self-validating system that corrects for the inevitable variables in complex sample preparation and analysis. For researchers in food science, metabolomics, and clinical diagnostics, the proper use of this and similar SIL standards is not merely a best practice but a prerequisite for generating robust, reliable, and defensible quantitative data.
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